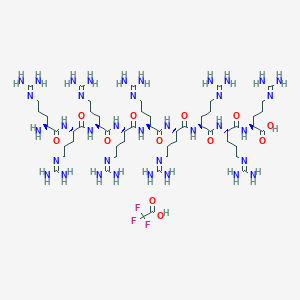

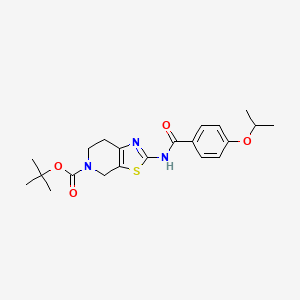

![molecular formula C26H26NO2P B6592731 N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 239113-47-4](/img/structure/B6592731.png)

N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

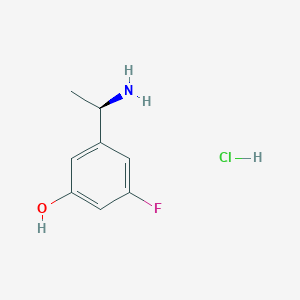

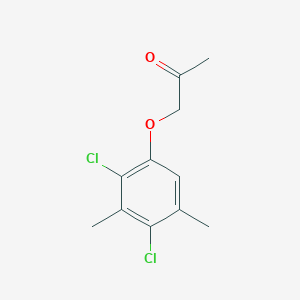

“N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphoramidite ligand . It has a molecular weight of 415.47 . The IUPAC name for this compound is N,N-diisopropyldinaphtho [2,1-d:1,2-f] [1,3,2]dioxaphosphepin-4-amine .

Molecular Structure Analysis

The linear formula of this compound is C26H26NO2P . The InChI code is 1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like boiling point and pKa are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Synthesis Techniques : Efficient synthesis methods have been developed for derivatives of this compound. Haranath et al. (2005) reported the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides using a three-component one-pot reaction technique (Haranath et al., 2005).

- Chemical Stability and Conformation : Balogh et al. (2017) explored the chemical stability of phosphine-phosphoramidites, including a structural study of a similar compound, revealing unique features contributing to its excellent chemical stability (Balogh et al., 2017).

Antimicrobial Activity

- Antimicrobial Properties : The antimicrobial activity of synthesized derivatives of this compound has been studied. Haranath et al. (2005) found that certain derivatives exhibited significant antimicrobial activity (Haranath et al., 2005).

Catalytic Applications

- Use in Asymmetric Hydrogenation : Eberhardt et al. (2007) demonstrated the use of this compound in the hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities (Eberhardt et al., 2007).

- Application in Asymmetric Catalytic Reactions : The compound has been used successfully in asymmetric catalytic reactions, as reported by Balogh et al. (2017) (Balogh et al., 2017).

Potential Antitumor Applications

- Antitumor Drug Potential : Brandt and Jedliński (1985) explored the potential of certain isomers of this compound as antitumor drugs, finding a correlation between their electronic structures and antitumor activities (Brandt & Jedliński, 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It is known to be a phosphine-phosphoramidite ligand , which suggests that it may interact with metal ions in biological systems.

Mode of Action

As a phosphine-phosphoramidite ligand, this compound likely forms complexes with metal ions. These complexes can then participate in various chemical reactions. For example, it has been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Biochemical Pathways

Given its role in the preparation of aminoesters , it may influence pathways related to amino acid and protein synthesis.

Propriétés

IUPAC Name |

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPBCPUPILJSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

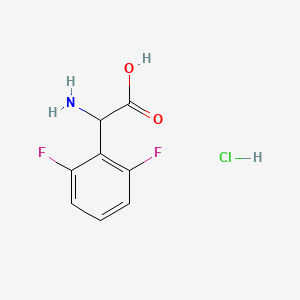

![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)